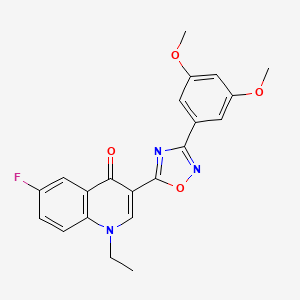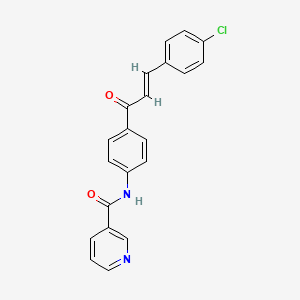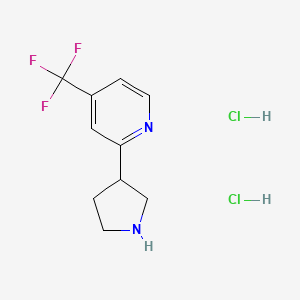
3-(3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル)-1-エチル-6-フルオロキノリン-4(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 用途: 3,5-ジメトキシフェニルグリコシドをドナーとして用いる、可視光照射によるグリコシル化反応が開発されました。これらの反応は、O-グリコシドおよびN-グリコシドを中程度から優れた収率で生成します。 このプロトコルでは、さまざまなO-求核剤およびヌクレオ塩基をグリコシルアクセプターとして使用できます .
- 用途: この化合物の誘導体である3,5-ジメトキシアセトフェノンは、さまざまな合成経路における出発試薬として使用されます。 たとえば、5,7-ジメトキシ-3-メチルインダゾールおよび®-(+)-1-(3,5-ジメトキシフェニル)エチルアセテートの合成に使用されています .
- 用途: この化合物から誘導されたO-アセチル化(3',5'-ジメトキシベンゾイン)エステルは、光除去保護基として作用します。光分解により、2-フェニルベンゾフラン誘導体が生成されます。 研究者は、同様の概念を用いて、ベンゾフラン部分を共役骨格に導入する方法を検討してきました .
グリコシル化反応
合成の出発試薬
光除去保護基
作用機序
Target of Action
The primary target of Compound X could be a specific protein or enzyme in the body. For instance, it might interact with a receptor like the fibroblast growth factor receptor (FGFR) .
Mode of Action
Compound X might bind to its target, thereby altering its function. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular pathway .
Biochemical Pathways
Upon interaction with its target, Compound X might affect various biochemical pathways. For example, it could inhibit a pathway involved in cell proliferation, leading to a decrease in cancer cell growth .
Result of Action
The molecular and cellular effects of Compound X’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway involved in cell growth, the result might be a decrease in the proliferation of certain cells .
特性
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-4-25-11-17(19(26)16-9-13(22)5-6-18(16)25)21-23-20(24-29-21)12-7-14(27-2)10-15(8-12)28-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDPDRWNGOAKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)
![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)
![N'-(3-fluoro-4-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2500934.png)


![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2500943.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

